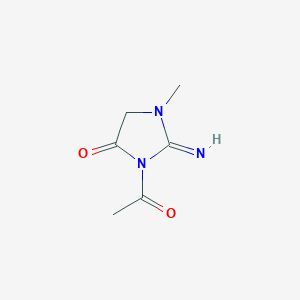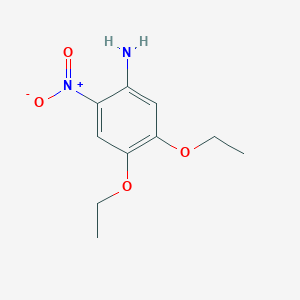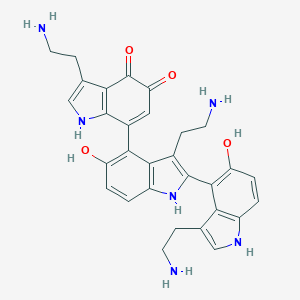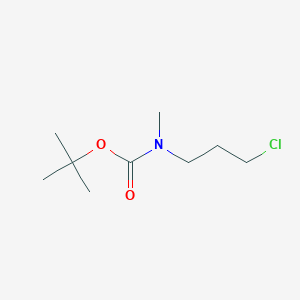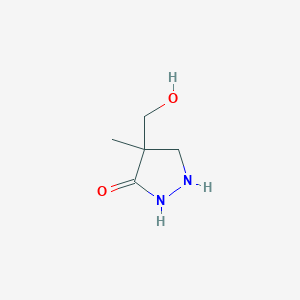
4-Pyridin-2-ylbut-3-yn-2-one
Übersicht
Beschreibung
4-Pyridin-2-ylbut-3-yn-2-one, also known as PBDY, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the pyridine family and has a molecular formula of C9H7NO. PBDY is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Studying Octahedral Adducts of Dichlorosilane with Substituted Pyridines
This compound is used to explore the structures and chemical reactions of such adducts, providing insights into their synthesis, reactivity, and structure (Fester et al., 2008).
Research on Diamagnetic Complexes of Ruthenium and Osmium
It serves as a key component in the study of these complexes, which exhibit unique geometrical and electronic structures and undergo surprising changes upon oxidation (Samanta et al., 2008).
Osmium Ylide Complexes and Cyclopropanation Reactivity
The compound is crucial for researching osmium ylide complexes, especially their spectroscopic properties and reactivity towards cyclopropanation (Djukic et al., 1994).
Building Block for Life-Sciences Research
It has important regioselective functionalization properties, making it a valuable building block in life-sciences research (Manteau et al., 2010).
Formation of Two-Dimensional Networks through Hydrogen Bonding
This compound contributes to the formation of two-dimensional five- and six-connected nets via hydrogen bonding, useful in various scientific applications (Rizk et al., 2005).
Construction of Biologically Active and Functional Molecules
It is used for synthesizing molecules with 4-pyridine substructures, which have applications in biology and functional materials (Hoshikawa & Inoue, 2013).
Applications in Pharmaceuticals, Ligands, and Battery Technologies
Pyridines, including 4-Pyridin-2-ylbut-3-yn-2-one, find wide usage in pharmaceuticals, as ligands for metal complexes, and in battery technologies (Dolewski et al., 2017).
Catalysis of Oxygen Evolution in Aqueous Solutions
The compound's complexes show electronic absorption and redox properties and are capable of catalyzing oxygen evolution in water (Zong & Thummel, 2005).
Photoluminescence Applications
Due to its unique structure and optical properties, it has potential applications in photoluminescence and photoluminescence-based materials (Percino et al., 2014).
Synthesis of Highly Functionalized Pyrroles and Pyridines
It aids in the multi-component tether catalysis protocol for synthesizing pyrroles, pyridines, quinolones, and other hetero (Li et al., 2019).
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXVGZOLMTBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)

